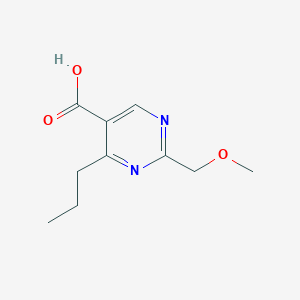
2-(Methoxymethyl)-4-propylpyrimidine-5-carboxylic acid
描述
2-(Methoxymethyl)-4-propylpyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a methoxymethyl (-CH₂OCH₃) group at position 2, a propyl (-C₃H₇) chain at position 4, and a carboxylic acid (-COOH) moiety at position 5. Its molecular formula is C₁₀H₁₄N₂O₃, with a molecular weight of 210.23 g/mol . This compound is of interest in medicinal chemistry due to the structural versatility of pyrimidines, which are commonly employed in pharmaceuticals for their antibacterial, antiviral, and enzyme-inhibiting properties .
属性
分子式 |
C10H14N2O3 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
2-(methoxymethyl)-4-propylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-3-4-8-7(10(13)14)5-11-9(12-8)6-15-2/h5H,3-4,6H2,1-2H3,(H,13,14) |
InChI 键 |
SJEWCRQIIJUYBW-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC(=NC=C1C(=O)O)COC |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-4-propylpyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-propylpyrimidine-5-carboxylic acid with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(Methoxymethyl)-4-propylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
2-(Methoxymethyl)-4-propylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(Methoxymethyl)-4-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Structural and Molecular Comparisons
The table below highlights key structural features, molecular formulas, and physicochemical properties of the target compound and its analogs:
Key Observations :
- Substituent Effects on Polarity : The methoxymethyl group in the target compound enhances hydrophilicity compared to the methylthio (-SCH₃) group in ’s analog, which is more lipophilic due to sulfur’s lower electronegativity .
- Bioactivity Correlations : Compounds with electron-withdrawing groups (e.g., -Cl in ’s analog) often exhibit enhanced reactivity in nucleophilic substitution reactions, while electron-donating groups (e.g., -OCH₃ in ’s compound) may improve metabolic stability .
生物活性
2-(Methoxymethyl)-4-propylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may confer specific pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C10H12N2O3
- Molecular Weight : 208.21 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The methoxymethyl group may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
Antimicrobial Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, the compound was tested against various bacterial strains, demonstrating effective inhibition at concentrations as low as 10 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Cytotoxic Effects
Research has shown that this compound also possesses cytotoxic effects against cancer cell lines. In a study involving human lung carcinoma cells, it was found to induce apoptosis at concentrations ranging from 5 to 50 µM.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 25 |
| HeLa (cervical cancer) | 30 |
| MCF-7 (breast cancer) | 35 |
Case Studies
- Study on Antimicrobial Properties : A comprehensive study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results indicated a broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections caused by resistant strains.
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of the compound on different cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


